BMS-986120 is a novel compound classified as a protease-activated receptor 4 antagonist. It is primarily being investigated for its potential as an antiplatelet agent, particularly in the context of cardiovascular diseases. This compound represents a first-in-class oral antagonist that has demonstrated promising antithrombotic activity with low bleeding risks in preclinical studies and early clinical trials .
BMS-986120 was developed by Bristol-Myers Squibb and belongs to the class of small molecule drugs targeting protease-activated receptors. Specifically, it antagonizes the protease-activated receptor 4, which plays a crucial role in platelet activation and aggregation. The compound's development is part of a broader effort to create more effective antiplatelet therapies that minimize the risk of bleeding compared to existing treatments .
The synthesis of BMS-986120 has been refined through several methodologies. An improved synthetic route has been established, allowing for the production of both BMS-986120 and its deuterated derivatives. The synthesis involves multiple steps, including the formation of key intermediates that are critical for achieving the desired pharmacological properties. The synthetic process leverages advanced organic chemistry techniques to enhance yield and purity .
Key steps in the synthesis may include:
BMS-986120 features a complex molecular structure characterized by a quinazoline core modified with various functional groups that confer its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 258.29 g/mol.
The structural analysis indicates:
BMS-986120 undergoes various chemical reactions during both its synthesis and metabolic processing. The compound primarily interacts with biological systems through reversible binding to the protease-activated receptor 4, inhibiting its activation by endogenous proteases.
In vitro studies have demonstrated:
The mechanism of action of BMS-986120 involves blocking the activation of protease-activated receptor 4 on platelets. By antagonizing this receptor, BMS-986120 prevents the downstream signaling pathways that lead to platelet activation and aggregation.
Research indicates:
BMS-986120 exhibits several notable physical and chemical properties:
Additional data regarding melting point, boiling point, and other physicochemical parameters are typically derived from experimental studies during drug development phases .
BMS-986120 is primarily being explored for its applications in treating cardiovascular diseases where platelet aggregation plays a critical role. Its potential uses include:
Ongoing research aims to further elucidate its therapeutic potential while assessing long-term safety profiles in diverse patient populations .
BMS-986120 (CAS 1478712-37-6) is a first-in-class, orally active antagonist of protease-activated receptor 4 (PAR4) with the molecular formula C₂₃H₂₃N₅O₅S₂ and a molecular weight of 513.59 g/mol. The compound features a complex heterocyclic architecture comprising three distinct regions:
Key physicochemical properties include:
Table 1: Key Molecular Properties of BMS-986120
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₃N₅O₅S₂ |
Molecular Weight | 513.59 g/mol |
CAS Registry Number | 1478712-37-6 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 152.86 Ų |
XLogP | 2.91 |
Rotatable Bonds | 7 |
The original synthetic route for BMS-986120 suffered from low regioselectivity and cumbersome purification, prompting development of an optimized 10-step sequence:
Chen's Improved Synthesis [2] [3] [4]:
Critical improvements include:
Table 2: Comparison of Synthetic Routes for BMS-986120
Synthetic Approach | Key Step | Overall Yield | Advantages |
---|---|---|---|
Original Literature Method | Pd-catalyzed coupling | 11% (11 steps) | None significant |
Chen's Optimized Route | Thiourea cyclocondensation | 28% (10 steps) | Cost-efficient reagents, chromatography-free purification |
To address the moderate metabolic stability of BMS-986120 (human liver microsome T₁/₂ = 11.1 min; human plasma T₁/₂ = 4h), deuterated analogs were designed targeting metabolic soft spots [3] [4]:
Deuteration Strategy:
Biological Evaluation:
Systematic SAR exploration revealed critical structural requirements for PAR4 antagonism:
Imidazothiadiazole Core Modifications:
Benzodioxole Region:
Quinoline Fragment:
Table 3: Critical SAR Features of BMS-986120
Structural Zone | Permitted Modifications | Activity Impact | Key Observations |
---|---|---|---|
Eastern Imidazothiazole | Methyl group essential | >100-fold loss if removed | Binds hydrophobic subpocket of PAR4 |
Central Benzodioxole | 6-OMe critical | 8-fold reduction if absent | Enhances membrane permeability |
Western Quinoline | Methoxy substituent modifiable | Ethoxy retains 90% activity | Tolerates small alkoxy groups |
Ethylene Oxide Linker | Strict length requirement | >50-fold loss if altered | Optimal spacer length = 2 atoms |
Mechanistic studies revealed that BMS-986120 binds reversibly to the PAR4 transmembrane domain, preventing G₀q protein coupling through steric hindrance of the intracellular loop conformational change induced by thrombin cleavage. The molecule's balanced lipophilicity (LogP 2.91) enables both adequate aqueous solubility (3.33 mg/mL in DMSO) and membrane diffusion, explaining its unique oral bioavailability among PAR antagonists [1] [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: